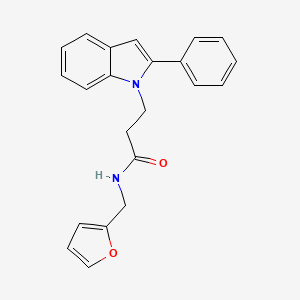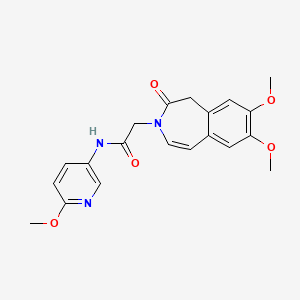![molecular formula C18H17N5O3 B11003176 N-{3-[(7-methoxyquinolin-3-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide](/img/structure/B11003176.png)
N-{3-[(7-methoxyquinolin-3-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(7-methoxyquinolin-3-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide is a complex organic compound with the molecular formula C18H17N5O3 This compound is notable for its unique structure, which includes a quinoline moiety, a pyrazine ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(7-methoxyquinolin-3-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of the quinoline and pyrazine intermediates. The key steps include:
Synthesis of 7-methoxyquinoline: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Formation of the amide linkage: The 7-methoxyquinoline is then reacted with 3-aminopropanoic acid to form the amide bond.
Coupling with pyrazine-2-carboxylic acid: The final step involves the coupling of the amide intermediate with pyrazine-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(7-methoxyquinolin-3-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The nitro group on the pyrazine ring can be reduced to an amine.
Substitution: The amide linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted amides or thioamides.
Scientific Research Applications
N-{3-[(7-methoxyquinolin-3-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors.
Biological Research: It is used as a probe to study enzyme-substrate interactions in various biochemical pathways.
Industrial Applications: The compound can be used in the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism by which N-{3-[(7-methoxyquinolin-3-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide exerts its effects involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of certain enzymes, inhibiting their activity. This is particularly relevant in the context of cancer research, where it inhibits enzymes involved in DNA replication.
Pathway Modulation: By interacting with key proteins, the compound can modulate signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-{3-[(7-methoxyquinolin-3-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide: shares structural similarities with other quinoline and pyrazine derivatives, such as:
Uniqueness
Structural Uniqueness: The combination of a quinoline moiety with a pyrazine ring and an amide linkage is unique, providing distinct chemical and biological properties.
Functional Uniqueness: The compound’s ability to inhibit specific enzymes and modulate signaling pathways sets it apart from other similar compounds.
Properties
Molecular Formula |
C18H17N5O3 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[3-[(7-methoxyquinolin-3-yl)amino]-3-oxopropyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C18H17N5O3/c1-26-14-3-2-12-8-13(10-22-15(12)9-14)23-17(24)4-5-21-18(25)16-11-19-6-7-20-16/h2-3,6-11H,4-5H2,1H3,(H,21,25)(H,23,24) |
InChI Key |
YEEPOCRFROOUNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C(C=C2C=C1)NC(=O)CCNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethoxybenzyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B11003104.png)
![2-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-(2,4-dichlorobenzyl)acetamide](/img/structure/B11003107.png)
![methyl N-[3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate](/img/structure/B11003109.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone](/img/structure/B11003114.png)
![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B11003116.png)

![N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B11003123.png)
![N-[2-(4-bromophenoxy)ethyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide](/img/structure/B11003126.png)
![4-{[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}butanoic acid](/img/structure/B11003128.png)
![2-(1-oxophthalazin-2(1H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B11003133.png)

![2-(2-methoxyethyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11003141.png)
![N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-9H-xanthene-9-carboxamide](/img/structure/B11003145.png)
![6,7-dimethoxy-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one](/img/structure/B11003161.png)
